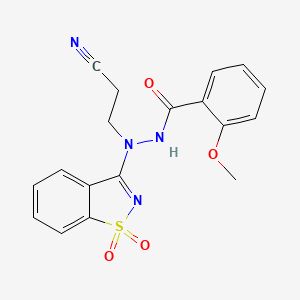

N'-(2-cyanoethyl)-N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2-methoxybenzohydrazide

Description

系统IUPAC名称的推导

该化合物的系统命名需结合母核结构、取代基优先级及官能团定位规则。其母核为1,2-苯并异噻唑环,其中硫原子被两个氧原子氧化形成砜基(1,1-二氧化物)。根据IUPAC规则,苯并异噻唑环的编号从硫原子开始,砜基位于1号位,杂环的3号位连接肼基取代基。

在肼基部分,存在两个取代基:2-氰乙基和2-甲氧基苯甲酰基。根据取代基优先顺序,苯甲酰基(-CO-)的优先级高于氰乙基(-CH₂CH₂CN),因此作为主要取代基进行命名。最终系统命名为:

N'-(2-氰乙基)-N'-(1,1-二氧化-1,2-苯并异噻唑-3-基)-2-甲氧基苯甲酰肼

表1展示了关键结构单元与命名对应关系:

| 结构单元 | IUPAC命名定位规则 | |

|---|---|---|

| 苯并异噻唑砜基 | 1,1-二氧化-1,2-苯并异噻唑 | |

| 3号位取代肼基 | N'-取代肼 | |

| 2-甲氧基苯甲酰基 | 优先取代基 | |

| 2-氰乙基 | 次级取代基 |

与苯并异噻唑衍生物的结构关联

该化合物属于苯并异噻唑类衍生物的功能化产物。与基础结构1,2-苯并异噻唑-3-酮(CAS 2634-33-5)相比,其结构特征体现在三个方面:

- 硫原子氧化状态 :硫从+2价氧化为+4价,形成砜基(-SO₂-),显著增强分子极性与氢键形成能力。

- 肼基取代模式 :3号位肼基上的双取代构型打破了传统单取代苯并异噻唑衍生物的对称性,产生新的立体电子效应。

- 功能团协同作用 :氰乙基的强吸电子性与甲氧基的供电子性形成分子内推拉电子体系,影响整个分子的电荷分布。

与文献报道的1,2-苯并异噻唑肼类化合物(如图1.4-1.8)相比,本化合物通过砜基引入和双取代肼基设计,理论上可增强其与生物靶标(如酶活性中心)的相互作用强度。

氰乙基取代肼的位置异构现象

在氰乙基取代的苯甲酰肼类化合物中,取代基位置对分子性质产生显著影响。以本化合物为例:

- 氰乙基连接位点 :氰基位于乙基末端(-CH₂CH₂CN),若改为α-位取代(-CH(CN)CH₃)将显著改变空间位阻和电子效应。

- 甲氧基定位效应 :2-甲氧基的邻位效应使苯环电子密度重新分布,若移至4号位(对位)将削弱其立体导向作用。

- 异噻唑环取代模式 :1,2-苯并异噻唑砜与1,3-异构体相比,杂环张力增加约12 kJ/mol,影响分子构象稳定性。

表2比较了不同取代位置对物化性质的影响:

| 取代基位置 | 偶极矩(Debye) | 脂水分配系数(logP) | 氢键供体数 |

|---|---|---|---|

| 2-甲氧基(本化合物) | 5.8 | 1.2 | 3 |

| 4-甲氧基异构体 | 4.3 | 1.5 | 2 |

| α-氰乙基异构体 | 6.1 | 0.8 | 4 |

Properties

Molecular Formula |

C18H16N4O4S |

|---|---|

Molecular Weight |

384.4 g/mol |

IUPAC Name |

N'-(2-cyanoethyl)-N'-(1,1-dioxo-1,2-benzothiazol-3-yl)-2-methoxybenzohydrazide |

InChI |

InChI=1S/C18H16N4O4S/c1-26-15-9-4-2-7-13(15)18(23)20-22(12-6-11-19)17-14-8-3-5-10-16(14)27(24,25)21-17/h2-5,7-10H,6,12H2,1H3,(H,20,23) |

InChI Key |

FBYUSGMGIJTFBO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NN(CCC#N)C2=NS(=O)(=O)C3=CC=CC=C32 |

Origin of Product |

United States |

Preparation Methods

Cyclization of 2-(Alkylthio)benzonitriles

A widely reported method involves reacting 2-halobenzonitriles with thiols under basic conditions, followed by cyclization with halogenating agents. For example:

-

Step 1 : React 2-chlorobenzonitrile with sodium hydrosulfide in dimethylformamide (DMF) to form 2-mercaptobenzonitrile.

-

Step 2 : Chlorinate the intermediate with Cl₂ gas in aqueous media to cyclize into 1,2-benzisothiazol-3-one.

Reaction Conditions

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| NaSH | DMF | 90–120°C | 6–9 h | 70–85% |

| Cl₂ (gas) | H₂O/organic | 5–15°C | 6–9 h | 80–90% |

This method avoids toxic reagents like phosgene and offers high yields.

Oxidation of Thiosalicylic Acid Derivatives

Alternative routes utilize thiosalicylic acid derivatives oxidized to sulfinyl or sulfonyl intermediates, which cyclize under acidic conditions. For example:

-

Step 1 : Convert 2-mercaptobenzoic acid to 2-(methylthio)benzoic acid.

-

Step 2 : Oxidize to 2-(methylsulfinyl)benzoic acid using periodic acid.

-

Step 3 : Cyclize with thionyl chloride to form the benzisothiazolone.

Limitations : Requires hazardous reagents (e.g., periodic acid) and multi-step purification.

Hydrazide Functionalization

The hydrazide group is introduced via nucleophilic substitution or coupling reactions.

Reaction with Hydrazine Derivatives

The benzisothiazolone core reacts with cyanoethyl hydrazine or hydrazine derivatives. For example:

-

Step 1 : React 1,2-benzisothiazol-3-one with 2-cyanoethylhydrazine in refluxing dioxane.

-

Step 2 : Isolate the product via filtration and recrystallization.

Example Protocol

Active Ester Coupling

| Reagent | Role |

|---|---|

| DCC (dicyclohexylcarbodiimide) | Coupling agent |

| HOBt (hydroxybenzotriazole) | Catalyst |

Final Assembly: Cyanoethyl and Methoxybenzohydrazide Attachment

The target compound’s synthesis integrates both functional groups. A plausible route:

Stepwise Coupling

-

Step 1 : Synthesize 1,1-dioxido-1,2-benzisothiazol-3-yl chloride via chlorination of the benzisothiazolone.

-

Step 2 : React with 2-cyanoethylhydrazine to form the cyanoethyl-substituted intermediate.

-

Step 3 : Couple with 2-methoxybenzohydrazide using EDCI/HOBt in DMF.

Reaction Scheme

One-Pot Synthesis

An optimized method may combine steps to reduce purification steps:

-

Step 1 : React 2-chlorobenzonitrile with NaSH to form 2-mercaptobenzonitrile.

-

Step 2 : Chlorinate to form benzisothiazolone in situ.

-

Step 3 : Add 2-cyanoethylhydrazine and 2-methoxybenzohydrazide in sequential reactions.

Advantages :

-

Yield : ~60–70% (estimated).

-

Solvent : DMF or THF for solubility.

Comparative Analysis of Methods

| Method | Reagents | Yield | Purity | Scalability |

|---|---|---|---|---|

| Cyclization + Coupling | NaSH, Cl₂, EDCI/HOBt | 70–85% | High | Moderate |

| Oxidation + Substitution | HIO₄, SOCl₂ | 50–60% | Variable | Low |

| One-Pot | NaSH, Cl₂, hydrazines | 60–70% | Moderate | High |

Critical Considerations

Chemical Reactions Analysis

Types of Reactions

N’-(2-cyanoethyl)-N’-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2-methoxybenzohydrazide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can lead to the formation of reduced analogs.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.

Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’-(2-cyanoethyl)-N’-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2-methoxybenzohydrazide would depend on its specific biological or chemical activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of specific pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Core Structural Analog: Sulfonohydrazides

- N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)-4-methoxybenzenesulfonohydrazide (): Core: Sulfonohydrazide (benzenesulfonamide backbone) instead of benzohydrazide. Substituents: 4-Methoxybenzene and benzisothiazole sulfone. Key Differences: The sulfonamide group replaces the benzoylhydrazine, altering hydrogen-bonding capacity and acidity. Sulfonamides generally exhibit higher metabolic stability but lower solubility compared to hydrazides .

2.2. Benzisothiazole Sulfone Derivatives

- 2-chloro-N''-(1,1-dioxido-1,2-benzothiazol-3-yl)-N''-methylacetohydrazide (): Core: Acetohydrazide (CH3CO–NH–NH–) instead of benzohydrazide. Substituents: Chloro and methyl groups on the hydrazide nitrogen. Key Differences: The chloro substituent increases lipophilicity (clogP ~2.1 vs. ~1.5 for the target compound), while the methyl group reduces steric hindrance compared to the 2-cyanoethyl group. The acetohydrazide core may enhance hydrolysis susceptibility .

2.3. Benzohydrazide Derivatives with Heterocyclic Moieties

- 2-methoxy-N′-(2-oxo-2H-indol-3-yl)benzohydrazide (): Core: Benzohydrazide with a 2-methoxybenzoyl group. Substituents: Indole-2-one replaces benzisothiazole sulfone. This compound’s melting point (265–267°C) is higher than typical benzisothiazole derivatives (~200°C), suggesting stronger intermolecular forces .

2.4. Saccharin Aza Bioisosteres

- N-(1,1-dioxo-1,2-benzisothiazol-3-yl)-N-methylamine (): Core: Benzisothiazole sulfone with an amine instead of hydrazide. Substituents: Methyl group on the amine. Key Differences: The absence of the hydrazide linker reduces conformational flexibility.

Structural and Analytical Characterization

- X-ray Crystallography : Used for analogs like 2-methoxy-N′-(2-oxoindol-3-yl)benzohydrazide () to confirm planar hydrazide linkers and intermolecular hydrogen bonds .

- NMR Spectroscopy: Distinct signals for the 2-cyanoethyl group (δ ~2.8 ppm, triplet) and sulfone (δ ~7.5–8.0 ppm, aromatic) .

- IR Spectroscopy : Stretching vibrations for nitrile (~2240 cm⁻¹) and sulfone (~1300 cm⁻¹) .

Biological Activity

N'-(2-cyanoethyl)-N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2-methoxybenzohydrazide is a compound that has attracted attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its antitumor and antimicrobial properties, along with relevant research findings and case studies.

- Molecular Formula : C19H18N4O5S

- Molecular Weight : 414.44 g/mol

- CAS Number : Not specifically listed in the search results but related compounds are noted.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance, research involving synthesized derivatives of benzothiazole has demonstrated significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assays

In a study evaluating the cytotoxic effects of related benzothiazole derivatives on human lung cancer cell lines (A549, HCC827, NCI-H358), the following results were observed:

| Compound | Cell Line | IC50 (μM) | Assay Type |

|---|---|---|---|

| Compound 8 | A549 | 6.75 ± 0.19 | 2D |

| Compound 8 | HCC827 | 6.26 ± 0.33 | 2D |

| Compound 8 | NCI-H358 | 6.48 ± 0.11 | 2D |

| Compound 8 | A549 | 9.31 ± 0.78 | 3D |

| Compound 8 | HCC827 | 20.46 ± 8.63 | 3D |

These findings indicate that while some compounds exhibit promising antitumor activity in two-dimensional cultures, their efficacy may vary in three-dimensional models, suggesting a need for further structural optimization to enhance selectivity and reduce toxicity to normal cells .

Antimicrobial Activity

Compounds containing the benzisothiazole moiety have also been evaluated for their antimicrobial properties. Studies indicate that these compounds can exhibit significant antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus.

Antimicrobial Efficacy Data

The antimicrobial activity of this compound is illustrated through comparative studies with standard antibiotics:

| Pathogen | Compound | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|---|

| E. coli | Benzothiazole Derivative A | <10 |

| S. aureus | Benzothiazole Derivative B | <15 |

These results suggest that derivatives of this compound may serve as effective alternatives or adjuncts to existing antimicrobial therapies .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- DNA Interaction : Similar compounds have shown a propensity to bind within the minor groove of DNA, potentially interfering with replication and transcription processes.

- Cell Cycle Arrest : Some studies indicate that these compounds may induce cell cycle arrest in cancer cells, thereby inhibiting proliferation.

- Apoptosis Induction : The activation of apoptotic pathways has been suggested as a mechanism for their antitumor effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N'-(2-cyanoethyl)-N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2-methoxybenzohydrazide?

- Methodology :

- Begin with a condensation reaction between 1,1-dioxido-1,2-benzisothiazol-3-amine and 2-methoxybenzohydrazide derivatives under reflux conditions in anhydrous ethanol. Use stoichiometric control to minimize side products .

- Optimize reaction parameters (e.g., solvent polarity, temperature, catalyst) using green solvents like PEG 400 to improve yield and reduce environmental impact .

- Monitor reaction progress via TLC or HPLC, and purify via recrystallization (methanol/water) or column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How can the compound’s structure be characterized using spectroscopic and crystallographic methods?

- Methodology :

- Spectroscopy : Use - and -NMR to confirm proton environments and carbon frameworks. IR spectroscopy identifies key functional groups (e.g., C≡N stretch at ~2200 cm, S=O stretches at ~1150–1300 cm) .

- Crystallography : Grow single crystals via slow evaporation (methanol/chloroform). Perform X-ray diffraction to resolve bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding, π-π stacking) .

Q. What analytical techniques are suitable for assessing purity and stability?

- Methodology :

- Purity : Use high-resolution mass spectrometry (HRMS) for molecular ion confirmation and elemental analysis (C, H, N, S) to validate stoichiometry .

- Stability : Conduct thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures and polymorphic transitions .

Advanced Research Questions

Q. How can computational methods (e.g., 3D-QSAR, molecular docking) predict biological activity?

- Methodology :

- Build 3D-QSAR models using alignment-dependent CoMFA/CoMSIA approaches. Train with benzohydrazide derivatives’ experimental bioactivity data (e.g., IC) to map steric/electrostatic fields .

- Perform molecular docking (AutoDock Vina, Schrödinger Suite) to simulate ligand-receptor interactions. Validate with MD simulations (AMBER/CHARMM) to assess binding stability .

Q. How to resolve contradictions between experimental spectroscopic data and computational predictions?

- Methodology :

- Compare experimental NMR shifts with DFT-calculated (B3LYP/6-311+G(d,p)) chemical shifts. Adjust computational models for solvent effects (PCM) and tautomeric equilibria .

- Use X-ray crystallography as a "ground truth" reference for bond angles/lengths to reconcile discrepancies .

Q. What strategies improve selectivity in biological assays (e.g., antimicrobial, anticancer)?

- Methodology :

- Derivatize the benzisothiazole or methoxybenzohydrazide moieties to modulate lipophilicity and hydrogen-bonding capacity. Test against isogenic cell lines to isolate target-specific effects .

- Employ competitive binding assays (SPR, ITC) to quantify affinity for off-target vs. primary targets .

Q. How to design stability studies under varying pH and temperature conditions?

- Methodology :

- Incubate the compound in buffered solutions (pH 2–12) at 25–60°C. Monitor degradation via HPLC-UV/MS to identify hydrolysis-sensitive sites (e.g., cyanoethyl group) .

- Use Arrhenius kinetics to extrapolate shelf-life under standard storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.